Mdm2/Xiap-IN-1 is a novel compound designed as a dual inhibitor targeting both the Mdm2 protein and the X-linked inhibitor of apoptosis protein (XIAP). Mdm2 is known for its role in regulating the tumor suppressor protein p53, while XIAP is a key player in inhibiting apoptosis by blocking caspases. The interaction between these two proteins has significant implications in cancer biology, particularly in the context of tumor growth and resistance to therapy.
The compound Mdm2/Xiap-IN-1 was developed through high-throughput screening of chemical libraries aimed at identifying small molecules that could disrupt the interaction between Mdm2 and XIAP. This screening process led to the identification of several promising candidates, including Mdm2/Xiap-IN-1, which demonstrated potent anti-cancer activity in vitro and in vivo models .
Mdm2/Xiap-IN-1 belongs to a class of small molecules that function as dual inhibitors. These inhibitors are characterized by their ability to simultaneously target multiple proteins involved in cancer progression, specifically those that regulate apoptotic pathways and cell cycle control. The compound has been classified as an anti-cancer agent due to its ability to induce apoptosis in cancer cells by modulating the levels of Mdm2 and XIAP .
The synthesis of Mdm2/Xiap-IN-1 involves several key steps, primarily focusing on the tetrahydroquinoline scaffold. This scaffold has been utilized due to its favorable pharmacological properties and ability to interact with target proteins effectively.
Technical Details:
Mdm2/Xiap-IN-1 features a complex molecular structure that allows it to effectively bind to both Mdm2 and XIAP proteins. The tetrahydroquinoline core is essential for its biological activity.
Data:
Mdm2/Xiap-IN-1 primarily acts through competitive inhibition of the binding sites on Mdm2 and XIAP.
Technical Details:
The mechanism by which Mdm2/Xiap-IN-1 exerts its anti-cancer effects involves several interconnected processes:
Data: Experimental studies have shown enhanced apoptosis rates in treated cancer cell lines compared to controls.
Relevant Data or Analyses: Stability studies indicate that Mdm2/Xiap-IN-1 maintains its efficacy over time when stored properly .
Mdm2/Xiap-IN-1 has significant potential applications in cancer research and therapy:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5